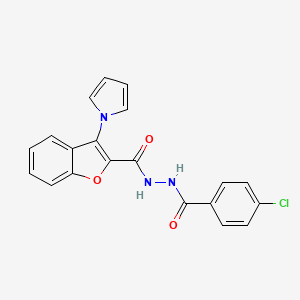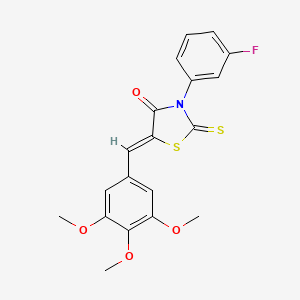![molecular formula C15H23ClF2N2O2 B2664728 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride CAS No. 2418661-27-3](/img/structure/B2664728.png)
1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride is a complex organic compound with a molecular weight of 336.81 g/mol . This compound is notable for its unique structure, which includes a difluoromethyl group and an oxazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized under specific conditions.
Reduction: The oxazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring and the difluoromethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoromethyl group and the oxazole ring play crucial roles in its binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride is unique due to its specific structural features. Similar compounds include:
- 1-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanamine
- 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine
- 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(tetrahydro-2H-pyran-2-yl)cyclobutyl]methyl]methanamine
These compounds share some structural similarities but differ in their functional groups and overall chemical properties, which can influence their reactivity and applications .
Properties
IUPAC Name |
1-[5-(difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O2.ClH/c16-14(17)12-8-11(19-21-12)9-18-10-15(5-3-6-15)13-4-1-2-7-20-13;/h8,13-14,18H,1-7,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUBLFNTYNVGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)CNCC3=NOC(=C3)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-acetylphenyl)acetamide](/img/structure/B2664651.png)

![N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide](/img/structure/B2664657.png)


![N-(4-bromo-2-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2664662.png)
![N,N-Dimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2664663.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2664666.png)
![Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate](/img/new.no-structure.jpg)
